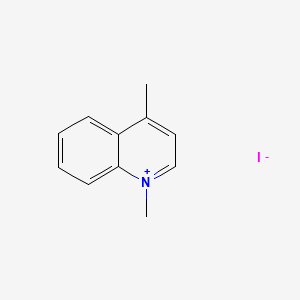

1,4-Dimethylquinolinium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-dimethylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-7-8-12(2)11-6-4-3-5-10(9)11;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIARMCFTXNSAOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C2=CC=CC=C12)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454415 | |

| Record name | 1,4-Dimethylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16859-86-2 | |

| Record name | Lepidinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,4 Dimethylquinolinium Iodide

Conventional Approaches to Quaternization of Quinoline (B57606) Derivatives

The traditional and most direct method for synthesizing 1,4-Dimethylquinolinium iodide is through the Menshutkin reaction. This reaction involves the direct alkylation of a tertiary amine—in this case, 4-methylquinoline (B147181)—with an alkyl halide, typically methyl iodide.

The fundamental reaction proceeds by the nucleophilic attack of the lone pair of electrons on the quinoline nitrogen atom on the electrophilic methyl group of methyl iodide. This forms the C-N bond and results in the desired quaternary ammonium salt. The choice of solvent is crucial and can significantly influence the reaction rate. Polar aprotic solvents such as acetone, acetonitrile (B52724), or 1,4-dioxane are often employed to facilitate the reaction. For example, the reaction can be carried out by treating 4-methylquinoline with methyl iodide in a solvent like 1,4-dioxane at room temperature to produce stable this compound complexes.

Classical methods for synthesizing the quinoline precursors themselves are varied and include well-known name reactions like the Skraup, Doebner-von Miller, and Combes syntheses, which construct the quinoline ring system from simpler acyclic precursors. researchgate.netnih.gov Following the formation of the quinoline skeleton, the final quaternization step is performed to yield the target compound.

Table 1: Conventional Synthesis Parameters for this compound

| Parameter | Condition | Purpose/Rationale |

| Starting Material | 4-Methylquinoline | The quinoline derivative to be quaternized. |

| Alkylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group for the N-alkylation. |

| Solvent | Acetone, Acetonitrile, 1,4-Dioxane | Polar aprotic solvents that stabilize the charged transition state. |

| Temperature | Room Temperature to Reflux | Controls the reaction rate; higher temperatures accelerate the reaction. |

| Reaction Time | Several hours to 24 hours | Dependent on temperature and reactant concentrations. |

Advanced Synthetic Strategies for Enhanced Efficiency

In line with the principles of green chemistry and process optimization, modern synthetic strategies aim to reduce reaction times, increase yields, and minimize waste. For the synthesis of this compound, these include microwave-assisted protocols and solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to improved product yields and purity. nih.gov This enhancement is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating, which minimizes the formation of side products. illinois.edu

In the context of quinoline chemistry, microwave-assisted methods have been successfully applied to the synthesis of the quinoline core and its derivatives. mdpi.comnih.gov For the quaternization step to form this compound, a mixture of 4-methylquinoline and methyl iodide, with or without a polar solvent, can be subjected to controlled microwave irradiation. This approach offers significant advantages over conventional heating, including a reduction in energy consumption and the potential for higher yields in shorter timeframes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 12-24 h) | Minutes (e.g., 5-15 min) |

| Energy Consumption | High | Low |

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, volumetric) |

| Temperature Gradient | Non-uniform | More uniform temperature distribution |

| Typical Yields | Good | Often higher due to reduced side reactions |

| Solvent Usage | Often requires significant volumes | Reduced solvent volume or solvent-free conditions are possible |

Performing chemical reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, reduces environmental impact, and simplifies product purification. cmu.edu For the synthesis of this compound, a solvent-free approach can be implemented by directly mixing the reactants, 4-methylquinoline (a liquid at room temperature) and methyl iodide (a volatile liquid).

This neat mixture can be stirred at room temperature or gently heated to facilitate the reaction. The absence of a solvent means the concentration of reactants is at its maximum, which can lead to a significant increase in the reaction rate. researchgate.net This method is particularly well-suited for combination with microwave or ultrasound irradiation, which can provide the necessary energy to initiate the reaction efficiently without a solvent medium. nih.govnih.gov The resulting product often precipitates as a solid, which can be isolated directly by filtration, simplifying the workup process.

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the efficiency of the synthesis of this compound, several reaction parameters can be systematically optimized. This process often involves a Design of Experiments (DoE) approach to identify the ideal conditions that provide the highest yield and purity in the shortest amount of time. mdpi.com

Key parameters for optimization include:

Molar Ratio of Reactants: While a 1:1 stoichiometric ratio of 4-methylquinoline to methyl iodide is typical, using a slight excess of the more volatile and less expensive reactant (methyl iodide) can drive the reaction to completion.

Temperature: The reaction rate is highly dependent on temperature. Optimization involves finding the ideal temperature that maximizes the reaction rate without promoting the decomposition of reactants or products. Studies have shown that for some reactions, increasing the temperature beyond a certain point can lead to inferior yields. nih.gov

Solvent Choice: The polarity and nature of the solvent can influence the rate of quaternization. A systematic screening of various solvents (e.g., acetonitrile, ethanol, DMF, DMSO) versus solvent-free conditions can identify the optimal medium for the reaction.

Reaction Time: By monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, the minimum time required for complete conversion can be determined, preventing unnecessary energy expenditure and potential side-product formation.

Factorial design experiments can be employed to study the effects of these variables simultaneously, allowing for an efficient determination of the optimal reaction conditions. rsc.org

Table 3: Illustrative Optimization of Reaction Parameters for Yield Enhancement

| Entry | Solvent | Temperature (°C) | Molar Ratio (Quinoline:CH₃I) | Time (min) | Yield (%) |

| 1 | Acetonitrile | 25 (Room Temp) | 1:1.1 | 120 | 85 |

| 2 | Acetonitrile | 60 | 1:1.1 | 30 | 92 |

| 3 | Ethanol | 60 | 1:1.1 | 30 | 88 |

| 4 | Solvent-Free | 60 | 1:1.1 | 15 | 95 |

| 5 | Solvent-Free (MW) | 80 | 1:1.1 | 5 | 98 |

| 6 | Solvent-Free (MW) | 80 | 1:1.5 | 5 | 99 |

Note: The data in this table are illustrative and represent a typical optimization workflow.

Nucleophilic Addition Reactions at the Quaternary Center

The positively charged nitrogen atom in the 1,4-dimethylquinolinium cation significantly activates the quinoline ring towards nucleophilic attack. This generally leads to the formation of dihydroquinoline derivatives, where the aromaticity of the pyridine ring is disrupted. While this is a recognized mode of reactivity for quinolinium salts, specific literature detailing the following reactions for this compound is limited.

Adduct Formation with Carbanions leading to Dihydroquinoline Derivatives

The reaction of quinolinium salts with carbanions, typically in the form of organometallic reagents such as Grignard reagents or organolithium compounds, is a known method for the formation of C-C bonds and the synthesis of substituted dihydroquinolines. nih.govwikipedia.org These reactions proceed via nucleophilic addition of the carbanion to the electrophilic C2 or C4 positions of the quinolinium ring. In the case of this compound, attack at the C2 position would be expected to yield a 1,2-dihydroquinoline derivative, while attack at the C4 position would lead to a 1,4-dihydroquinoline. However, specific studies detailing the isolation and characterization of stable dihydroquinoline adducts from the reaction of this compound with carbanions are not extensively reported in the surveyed literature. The stability of such adducts can be variable, with some prone to re-aromatization or further reaction. nih.gov

Selective Addition Reactions with Alcohols and Thiols

The addition of oxygen and sulfur nucleophiles, such as alcohols and thiols, to quinolinium salts can also lead to the formation of dihydroquinoline adducts. These reactions are typically reversible and the stability of the resulting adducts is influenced by the nature of the nucleophile and the substitution pattern of the quinolinium salt. While the formation of adducts between ionic liquids and alcohols has been studied, and the reaction of thiols with various organic compounds is well-documented, specific research on the selective and stable addition of alcohols and thiols to the quaternary center of this compound is not prominently featured in the available scientific literature. researchgate.netnih.gov

Condensation Reactions for Derivatization

A significant and well-documented area of reactivity for this compound is its use as a precursor in condensation reactions to synthesize polymethine and cyanine (B1664457) dyes. The methyl group at the C4 position is activated by the positively charged quinolinium ring, making its protons acidic and susceptible to deprotonation by a base. The resulting methylene base is a potent nucleophile that can react with various electrophiles.

Synthesis of Polymethine and Cyanine Dye Architectures

Polymethine and cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a conjugated polymethine chain. nih.gov The length and constitution of this chain are primary determinants of the dye's absorption and fluorescence properties. This compound is a valuable building block in the synthesis of these dyes due to the reactivity of its 4-methyl group.

The condensation of this compound with aldehydes or other carbonyl compounds is a common method for the synthesis of dimethine cyanine dyes. rsc.org In the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, the 4-methyl group is deprotonated, forming a reactive methylene intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to yield the dimethine cyanine dye. The use of aromatic aldehydes in this reaction leads to the formation of styryl dyes. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Piperidine/Ethanol | Dimethine Cyanine Dye (Styryl Dye) |

| This compound | Formaldehyde | Base | Symmetrical Trimethine Cyanine Dye |

Table 1: Synthesis of Dimethine and Trimethine Cyanine Dyes from this compound

Symmetrical and unsymmetrical monomethine cyanine dyes can be synthesized through the condensation of two different quaternary heterocyclic salts. rsc.org In a typical synthesis, the methylene base generated from this compound can react with another molecule of a quaternary salt, such as a pyridinium or quinaldinium salt, that has a reactive group (e.g., a leaving group at the 2- or 4-position). This reaction, often carried out in the presence of a base, results in the formation of a monomethine bridge linking the two heterocyclic rings.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | 1-Alkyl-2-methylpyridinium iodide | Base | Unsymmetrical Monomethine Cyanine Dye |

| This compound | 1-Ethyl-2-methylquinaldinium iodide | Base | Unsymmetrical Monomethine Cyanine Dye |

Table 2: Synthesis of Monomethine Cyanine Dyes via Condensation with Other Quaternary Salts

Integration into Porphyrin Macrocycles

The integration of charged N-heterocyclic systems, such as this compound, into porphyrin macrocycles represents a significant strategy for modulating the photophysical and electronic properties of the resulting conjugate. Porphyrins are large, aromatic tetrapyrrolic structures known for their versatile applications in medicine and materials science. mdpi.comnih.gov The attachment of a cationic quinolinium moiety can enhance water solubility, influence the aggregation behavior, and introduce new electronic states beneficial for applications like photodynamic therapy or chemical sensing. nih.gov

Synthetic strategies for linking quinolinium units to a porphyrin core can be broadly categorized into two approaches: covalent attachment to the porphyrin periphery (at a β-pyrrolic or meso-position) or formation as a counter-ion to an anionic porphyrin. Covalent integration is the more robust method for creating stable conjugates. One established method involves the direct reaction of a porphyrin macrocycle with an activated quinolinium precursor. A relevant analogue is the reaction of meso-tetraphenylporphyrin (TPP) with nitronium tetrafluoroborate in pyridine, which results in the formation of a β-pyridinium salt of the porphyrin. rsc.org This occurs via electrophilic attack on the electron-rich porphyrin ring, with the pyridine acting as both solvent and nucleophile. rsc.org A similar pathway could be envisioned for quinolinium salts.

Alternatively, a pre-functionalized quinoline can be used as a building block in the de novo synthesis of the porphyrin macrocycle itself. For instance, a quinoline derivative bearing aldehyde groups could be condensed with pyrrole or a dipyrromethane under acidic conditions, followed by oxidation, to build the porphyrin ring with the quinoline unit already incorporated at a meso-position. nih.gov

| Integration Strategy | Description | Key Reactants Example | Potential Outcome |

| Post-Synthetic Functionalization | Direct reaction on a pre-formed porphyrin ring. | meso-Tetraphenylporphyrin, activated quinoline/pyridinium precursor. rsc.org | β-Substituted or meso-substituted quinolinium-porphyrin conjugate. |

| De Novo Synthesis | Building the porphyrin macrocycle from quinoline-functionalized precursors. | Quinoline-dialdehyde, pyrrole, acid catalyst. nih.gov | Porphyrin with one or more quinolinium moieties at the meso-positions. |

| Ionic Association | Electrostatic pairing of a cationic quinolinium with an anionic porphyrin. | This compound, Tetrakis(4-sulfonatophenyl)porphyrin (TPPS₄). nih.gov | A salt complex, where the quinolinium acts as a counter-ion. |

Dimerization and Oligomerization Pathways

As a planar, cationic aromatic compound, this compound has the potential to undergo self-association in solution to form dimers or higher-order oligomers. This process is primarily driven by non-covalent interactions, most notably π-π stacking between the electron-deficient quinolinium ring systems. The formation of such aggregates is a dynamic equilibrium influenced by several factors, including concentration, solvent polarity, and temperature.

In aqueous or other polar solvents, hydrophobic effects can promote the association of the aromatic rings to minimize their contact with the solvent. The positively charged nitrogen atoms would lead to electrostatic repulsion, which opposes dimerization. However, this repulsion can be mitigated by the arrangement of the stacked molecules (e.g., an offset or slipped-stack conformation) and the presence of the iodide counter-ion, which can screen the positive charges. In highly concentrated solutions, the formation of oligomeric nanochains or aggregates becomes more probable. chemrxiv.org While specific studies on the dimerization of this compound are not prevalent, the behavior is inferred from the known principles governing the aggregation of charged aromatic dyes and other N-heterocyclic salts.

| Factor | Effect on Dimerization/Oligomerization | Rationale |

| Concentration | Increasing concentration favors aggregation. | Higher probability of intermolecular collisions and interactions. |

| Solvent Polarity | Decreasing polarity of the solvent can favor aggregation. | In polar solvents, ion-dipole interactions can stabilize the monomer; in less polar media, π-π stacking becomes a more dominant organizing force. |

| Temperature | Increasing temperature generally disfavors aggregation. | The process is typically entropically unfavorable; increased thermal energy overcomes the weak non-covalent interactions. |

| Ionic Strength | Increasing ionic strength can promote aggregation. | Added ions can screen the electrostatic repulsion between the cationic quinolinium rings, facilitating closer association. |

Electrophilic and Radical Reactivity Profiles

The chemical reactivity of the 1,4-dimethylquinolinium cation is dominated by its pronounced electrophilic character. The quaternization of the ring nitrogen atom results in significant electron withdrawal from the aromatic system, rendering the carbocyclic and heterocyclic rings susceptible to attack by nucleophiles. This dearomatization is a key reactive pathway for quinolinium salts. nih.gov Nucleophilic addition occurs preferentially at the C2 and C4 positions, which bear the largest partial positive charges. For instance, N-alkylquinolinium salts undergo regioselective addition at the C2 position in Morita-Baylis-Hillman type reactions. chemrxiv.org This electrophilicity allows quinolinium salts to act as precursors to a wide variety of substituted tetrahydroquinoline derivatives. nih.gov

In addition to its electrophilic nature, the quinolinium core can participate in radical reactions. The cation can be reduced via single-electron transfer (SET) to form a quinolinyl radical. This reactivity is harnessed in modern synthetic methods, often under photoredox conditions, to construct complex molecular architectures. researchgate.net Studies on quinolinium-based polyradicals in the gas phase have demonstrated their ability to engage in reactions such as hydrogen atom abstraction and halogen atom abstraction, confirming the capacity of the quinolinium framework to support radical centers. purdue.edu The diversion of classical radical reactions like the Minisci reaction toward dearomative cyclization pathways further highlights the dual electrophilic and radical reactivity profile of activated quinolinium salts. researchgate.net

| Reactivity Profile | Description | Typical Reaction Conditions | Example Transformation |

| Electrophilic | The electron-deficient ring acts as an electrophile, accepting electrons from nucleophiles. | Base, nucleophiles (e.g., enolates, amines). | Reductive functionalization with enones to form substituted tetrahydroquinolines. nih.gov |

| Radical | The cation undergoes single-electron reduction to form a radical intermediate. | Photoredox catalysis (e.g., Ir photocatalyst), reducing agents. | Dearomative photocatalytic construction of bridged 1,3-diazepanes via reaction with imines. researchgate.net |

Annulation and Cycloaddition Reactions (General Quinolinium Chemistry)

Quinolinium salts are exceptionally valuable building blocks in synthetic organic chemistry for the construction of fused polycyclic heterocyclic systems through annulation and cycloaddition reactions. researchgate.netthieme-connect.com Their inherent electrophilicity and ability to form ylide or zwitterionic intermediates upon treatment with a base make them versatile partners in a wide array of transformations. mdpi.comresearchgate.net

One of the most powerful applications of quinolinium salts is in 1,3-dipolar cycloadditions. In the presence of a base like triethylamine, an N-alkyl quinolinium salt bearing an acidic α-methylene group can be deprotonated to form a quinolinium ylide. This ylide acts as a 1,3-dipole and readily reacts with electron-deficient alkenes (dipolarophiles) in a [3+2] cycloaddition to yield complex spiro- or fused pyrrolo[1,2-a]quinoline frameworks with high diastereoselectivity. researchgate.netthieme-connect.com

Quinolinium salts also participate in a variety of other annulation reactions with suitable partners:

Reaction with Alkynes/Arynes: N-Alkyl quinolinium salts can react with alkynes or arynes to construct new fused ring systems. researchgate.netthieme-connect.com

Reaction with Diketones: The reaction with cyclic or acyclic diketones provides access to diverse annulated products. thieme-connect.com

Cascade Reactions: Quinolinium 1,4-zwitterions can undergo cascade reactions, such as a (2+1) followed by a (5+1) cycloaddition with sulfoxonium ylides, to generate polycyclic pyrazino[1,2-a]quinolines. mdpi.com

These reactions are often operationally simple and atom-efficient, providing rapid access to molecular complexity from readily available starting materials. researchgate.net

| Reaction Type | Quinolinium Derivative | Reaction Partner | Resulting Heterocyclic System | Reference |

| [3+2] Dipolar Cycloaddition | Quinolinium Ylide | Isatylidene Malononitriles (Alkenes) | Spiro[indoline-3,2′-pyrrolo[1,2-a]quinolines] | researchgate.net |

| [4+2] Cycloaddition | Schiff base from quinoline | Cyclic enol ether | Fused quinoline ring system | combichemistry.com |

| (5+1) Cycloaddition | Quinolinium 1,4-Zwitterion | Trimethylsulfoxonium Iodide | Cyclopropane-fused pyrazino[1,2-a]quinolines | mdpi.com |

| General Annulation | N-Alkyl Quinolinium Salt | Alkenes, Alkynes, Diketones | Various Fused Polyheterocycles | researchgate.netthieme-connect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons of the quinolinium ring system and the protons of the two methyl groups will exhibit distinct chemical shifts. The positively charged nitrogen atom significantly influences the electron density of the aromatic ring, causing the protons attached to it to be deshielded and resonate at a higher chemical shift (downfield) compared to those in a neutral quinoline molecule.

The protons of the N-methyl group (at position 1) and the C-methyl group (at position 4) will also have characteristic chemical shifts. The N-methyl protons are expected to be downfield due to the direct attachment to the positively charged nitrogen. The integration of the peaks in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment, confirming the presence of the different proton groups. Furthermore, spin-spin coupling between adjacent non-equivalent protons can provide valuable information about the connectivity of the carbon skeleton.

Illustrative ¹H NMR Data for a Substituted Quinolinium Compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 4.3 - 4.8 | s |

| C4-CH₃ | 2.8 - 3.2 | s |

| H2 | 8.8 - 9.2 | d |

| H3 | 7.6 - 8.0 | d |

| H5 | 8.0 - 8.4 | d |

| H6 | 7.7 - 8.1 | t |

| H7 | 7.9 - 8.3 | t |

| H8 | 8.1 - 8.5 | d |

Note: This table presents illustrative data based on typical chemical shifts for similar quinolinium structures and does not represent experimentally verified data for this compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the quinolinium ring will resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The presence of the electron-withdrawing quaternary nitrogen atom will cause the adjacent carbons (C2 and C8a) to be shifted downfield. The carbons of the two methyl groups will appear in the upfield region of the spectrum. The N-methyl carbon will likely be at a higher chemical shift compared to the C4-methyl carbon due to the direct attachment to the nitrogen atom.

Illustrative ¹³C NMR Data for a Substituted Quinolinium Compound

| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |

| N-CH₃ | 45 - 55 |

| C4-CH₃ | 15 - 25 |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C4a | 125 - 135 |

| C5 | 128 - 138 |

| C6 | 125 - 135 |

| C7 | 130 - 140 |

| C8 | 120 - 130 |

| C8a | 140 - 150 |

Note: This table presents illustrative data based on typical chemical shifts for similar quinolinium structures and does not represent experimentally verified data for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the extended π-system of the quinolinium ring gives rise to characteristic absorption and emission properties.

The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* electronic transitions within the aromatic quinolinium system. The position of the absorption maxima (λmax) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are characteristic of the molecule's electronic structure.

The conjugation in the quinolinium ring allows for the absorption of photons in the UV and possibly the visible region, promoting electrons from lower energy bonding (π) orbitals to higher energy anti-bonding (π*) orbitals. The specific wavelengths of absorption are influenced by the substituents on the ring. The methyl groups can have a modest effect on the electronic transitions through inductive and hyperconjugative effects. The molar extinction coefficient provides a measure of how strongly the compound absorbs light at a specific wavelength. High extinction coefficients are typical for compounds with extended conjugated systems.

Illustrative UV-Vis Absorption Data for a Quinolinium Derivative in a Polar Solvent

| Transition | Illustrative λmax (nm) | Illustrative Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| π → π | 280 - 320 | 10,000 - 25,000 |

| π → π | 340 - 380 | 5,000 - 15,000 |

Note: This table presents illustrative data based on typical values for similar quinolinium structures and does not represent experimentally verified data for this compound.

Upon absorption of light, an excited electronic state is formed, which can then relax back to the ground state through various photophysical processes, including fluorescence and phosphorescence. Fluorescence is the emission of a photon from a singlet excited state, a process that is typically rapid. Phosphorescence is emission from a triplet excited state and is a slower process.

Quinolinium salts are known to exhibit fluorescence. The fluorescence spectrum of this compound would show an emission band at a longer wavelength (lower energy) than its absorption band, a phenomenon known as the Stokes shift. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorescent compound. The fluorescence lifetime (τf) is another important parameter, representing the average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. Quinolinium-based dyes often exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation.

For this compound, the position of the absorption and emission bands can be expected to shift depending on the solvent's polarity. In more polar solvents, the excited state, which may be more polar than the ground state, could be stabilized to a greater extent, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) might be observed. This environmental sensitivity makes such chromophores useful as probes for studying the local polarity of their environment. The magnitude and direction of the solvatochromic shift provide valuable information about the changes in the electronic distribution of the molecule upon excitation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. The quaternization of the nitrogen atom in the quinoline ring introduces notable changes in the vibrational spectra when compared to the parent quinoline molecule, particularly affecting the aromaticity and the electron distribution within the ring system. pw.edu.pl

The vibrational spectrum of this compound is characterized by several key regions:

Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds of the quinolinium core are typically observed in the 3000–3150 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups attached to the nitrogen (N1) and the carbon at the C4 position give rise to symmetric and asymmetric stretching vibrations, which are expected in the 2850–3000 cm⁻¹ range.

Ring Vibrations (C=C and C=N Stretching): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinolinium ring are characteristic and appear in the 1400–1650 cm⁻¹ region. pw.edu.pl The positive charge on the nitrogen atom influences these modes, leading to shifts in their frequencies compared to neutral quinoline.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds occur at lower frequencies, typically in the 1000–1475 cm⁻¹ and 600–900 cm⁻¹ regions, respectively.

Skeletal Vibrations: Low-frequency modes corresponding to the deformation of the entire quinolinium ring structure are also present.

In closely related compounds like 8-hydroxy-1-methylquinolinium iodide, specific bands have been identified, such as a band around 2800 cm⁻¹ attributed to proton vibrations in weak hydrogen bonds. amu.edu.pl While IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects the change in polarizability, making them complementary. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 1: Expected Vibrational Modes for 1,4-Dimethylquinolinium Cation

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Quinolinium Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ Groups |

| C=C / C=N Ring Stretch | 1400 - 1650 | Quinolinium Ring |

| CH₃ Bending | 1375 - 1475 | -CH₃ Groups |

| Aromatic C-H Bending | 1000 - 1300 (in-plane), 600-900 (out-of-plane) | Quinolinium Ring |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Due to its permanent positive charge, this compound is ideally suited for analysis by soft ionization techniques such as Electrospray Ionization (ESI), which transfers the pre-existing cation from solution into the gas phase for detection.

The primary ion detected would be the 1,4-dimethylquinolinium cation (C₁₁H₁₂N⁺) itself. The exact mass of this cation can be calculated, providing a high-confidence identification.

Molecular Ion (Parent Ion): The intact 1,4-dimethylquinolinium cation, [C₁₁H₁₂N]⁺, would produce a prominent signal in the mass spectrum. Its monoisotopic mass is calculated to be approximately 158.09645 Da.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be employed to fragment the parent ion and generate a characteristic fragmentation pattern that further confirms its structure. The fragmentation of the 1,4-dimethylquinolinium cation is expected to proceed through pathways that yield stable product ions. Likely fragmentation mechanisms include:

Loss of a Methyl Radical: Cleavage of the N-CH₃ or C₄-CH₃ bond can result in the loss of a neutral methyl radical (•CH₃, ~15 Da). The loss of the N-methyl group is a common fragmentation pathway for quaternary N-alkyl compounds, which would produce a fragment ion with an m/z of approximately 143.1.

Ring Cleavage: Higher-energy collisions can induce fragmentation of the quinolinium ring itself, leading to a complex pattern of lower-mass ions.

The iodide anion is not typically observed in positive-ion mode mass spectrometry.

Table 2: Predicted Mass Spectrometry Data for 1,4-Dimethylquinolinium Cation

| Ion | Formula | Calculated m/z (Da) | Description |

|---|---|---|---|

| Parent Ion | [C₁₁H₁₂N]⁺ | 158.10 | Intact 1,4-Dimethylquinolinium cation |

| Fragment Ion | [C₁₀H₉N]⁺• | 143.07 | Resulting from loss of a methyl radical (•CH₃) |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of ions in the crystal lattice. While the specific crystal structure of this compound is not widely published, analysis of closely related N-alkylquinolinium iodide derivatives provides significant insight into its expected solid-state characteristics.

Studies on compounds such as 1-ethyl-2-methylquinolinium iodide and 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide show common structural motifs. nih.govoup.comoup.com These compounds often crystallize in monoclinic or triclinic systems. nih.govoup.comoup.com The crystal structure is composed of the planar quinolinium cations and iodide anions.

Key features of the solid-state structure include:

Ionic Packing: The structure is dominated by electrostatic interactions between the positively charged quinolinium cations and the negatively charged iodide anions.

π-π Stacking: The planar aromatic quinolinium rings tend to stack on top of one another, forming columns or layers. The interplanar distances are typically in the range of 3.4 to 3.7 Å, indicative of stabilizing π-π interactions. nih.govoup.com

The specific arrangement and unit cell parameters will depend on the precise substitution pattern, but the fundamental interactions of ionic forces, π-π stacking, and weak hydrogen bonding are characteristic of this class of compounds.

Table 3: Crystallographic Data for Representative Quinolinium Iodide Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 1-Ethyl-2-methylquinolinium Iodide oup.comoup.com | Monoclinic | P2₁/c | π-π stacking (alternating 3.4 Å and 3.6 Å) |

| 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium Iodide nih.gov | Triclinic | P-1 | C-H···I interactions, π-π stacking (~3.68 Å) |

| 8-Hydroxy-1-methylquinolinium Iodide Monohydrate amu.edu.pl | Orthorhombic | P2₁2₁2₁ | O-H···O (water) and O-H···I hydrogen bonds |

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For quinolinium derivatives, the HOMO is typically delocalized over the quinoline ring system, while the LUMO is also distributed across the aromatic structure, indicating the potential for various electronic transitions. While specific DFT calculations for this compound are not readily found in the literature, studies on similar quinolinium systems demonstrate that the distribution of these frontier orbitals is key to understanding their chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties of 1,4-Dimethylquinolinium Cation (Note: This table is illustrative and based on general knowledge of similar compounds, as specific literature data was not found.)

| Property | Calculated Value |

| Optimized Ground State Energy | [Data not available] |

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Gap | [Data not available] |

| Dipole Moment | [Data not available] |

For a more precise understanding of the electronic structure, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more demanding than DFT, provide a more accurate description of electron correlation effects. Such calculations would offer a refined analysis of the electron distribution, polarizability, and other electronic properties of this compound. Research on related aromatic cations often utilizes these methods to validate DFT results and to investigate excited states and spectroscopic properties with higher accuracy.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For a reactive species like the 1,4-dimethylquinolinium cation, these studies can map out the energetic landscape of its reactions.

Theoretical calculations can identify and characterize the transition state (TS) structures for reactions involving the 1,4-dimethylquinolinium cation. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction mechanism. For instance, in reactions where the methyl group at the 4-position acts as a nucleophile, computational methods can model the bond-forming and bond-breaking processes, revealing the structure of the TS. Studies on the Minisci reaction involving quinolinium radical cations have successfully used DFT to characterize the transition states for radical addition and subsequent deprotonation steps, providing a detailed picture of the reaction pathway semanticscholar.orgresearchgate.netacs.org.

By calculating the energies of the reactants, transition states, and products, the activation energy barrier for a reaction can be determined. This energy barrier is a key determinant of the reaction rate. According to transition state theory, the rate constant of a reaction is exponentially dependent on the Gibbs free energy of activation. While specific predictions for reactions of this compound are not available, computational studies on related heterocyclic cations have successfully predicted reaction rates that are in good agreement with experimental observations.

Table 2: Illustrative Reaction Energetics from Computational Modeling (Note: This table is a general representation as specific data for this compound was not found.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | 1,4-Dimethylquinolinium cation + Nu⁻ | 0.0 |

| Transition State | [TS] | [Data not available] |

| Product | Adduct | [Data not available] |

Analysis of Spin Density Distributions in Radical Species

The 1,4-dimethylquinolinium cation can be converted into a radical species through processes like homolytic C-H bond cleavage. A study involving DFT calculations has investigated the benzylic C-H homolysis of 1,4-dimethylquinolinium (referred to as 2c in the study) acs.org. The analysis of the spin density distribution in the resulting radical is crucial for understanding its reactivity and stability.

The spin density indicates the distribution of the unpaired electron within the molecule. In the radical formed from 1,4-dimethylquinolinium, the spin density would be delocalized over the quinoline ring system, with significant density likely residing on the nitrogen atom and specific carbon atoms in the aromatic rings. This delocalization contributes to the stabilization of the radical. Computational studies on quinolinium radical cations involved in the Minisci reaction have shown that the spin density distribution can predict the regioselectivity of subsequent reactions semanticscholar.orgresearchgate.netacs.org. The location of high spin density often corresponds to the site of further chemical attack.

| Atom | Spin Density |

| N1 | [Data not available] |

| C2 | [Data not available] |

| C3 | [Data not available] |

| C4 | [Data not available] |

| C4-Methyl | [Data not available] |

| N1-Methyl | [Data not available] |

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, also known as ab initio methods, provides a powerful avenue for understanding the fundamental molecular characteristics of this compound. These computational techniques, rooted in quantum mechanics, allow for the calculation of various spectroscopic parameters without prior experimental data. By solving the Schrödinger equation for the molecular system, it is possible to obtain detailed insights into its electronic structure and how it interacts with electromagnetic radiation. This section explores the theoretical basis and application of first-principles calculations for predicting the Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Visible) spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

First-principles calculations of NMR chemical shifts for this compound are typically performed using Density Functional Theory (DFT). The process begins with the optimization of the molecule's ground-state geometry. Following this, the nuclear magnetic shielding tensors are calculated for each nucleus in the presence of an external magnetic field. The isotropic shielding constant is then used to determine the chemical shift relative to a standard reference compound, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen computational method, including the exchange-correlation functional and the basis set. By employing appropriate levels of theory, it is possible to achieve a good correlation between calculated and experimental NMR chemical shifts. These calculations can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of the different nuclei within the 1,4-Dimethylquinolinium cation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,4-Dimethylquinolinium Cation (Note: These are illustrative values based on typical computational outputs and are not from a specific published study on this exact molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 145.2 |

| H2 | 8.95 | - |

| C3 | - | 120.8 |

| H3 | 7.80 | - |

| C4 | - | 150.1 |

| C4a | - | 128.5 |

| C5 | - | 130.5 |

| H5 | 8.10 | - |

| C6 | - | 129.7 |

| H6 | 7.95 | - |

| C7 | - | 134.3 |

| H7 | 8.25 | - |

| C8 | - | 118.9 |

| H8 | 7.85 | - |

| C8a | - | 148.6 |

| N1-CH₃ | 4.30 | 45.8 |

| C4-CH₃ | 2.85 | 22.3 |

Vibrational Spectroscopy (IR and Raman)

The prediction of vibrational spectra, including both Infrared (IR) and Raman frequencies and intensities, is also commonly carried out using DFT. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. These theoretical spectra are invaluable for assigning vibrational modes observed in experimental IR and Raman spectra, providing a detailed picture of the molecular vibrations of this compound.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for 1,4-Dimethylquinolinium Cation (Note: These are illustrative values based on typical computational outputs and are not from a specific published study on this exact molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3150 - 3050 | 3024 - 2928 | High | Medium |

| C-H stretch (methyl) | 3000 - 2900 | 2880 - 2784 | Medium | High |

| C=N/C=C ring stretch | 1650 - 1500 | 1584 - 1440 | High | High |

| C-H bend (methyl) | 1480 - 1420 | 1421 - 1363 | Medium | Medium |

| C-H bend (in-plane) | 1300 - 1000 | 1248 - 960 | Medium | Low |

| Ring breathing | ~1000 | ~960 | Low | High |

| C-H bend (out-of-plane) | 950 - 750 | 912 - 720 | High | Low |

Electronic Spectroscopy (UV-Visible)

The prediction of electronic absorption spectra (UV-Visible) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the absorption wavelengths, while the oscillator strengths are related to the intensity of the absorption bands.

TD-DFT calculations can provide valuable insights into the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and can help to interpret experimental UV-Vis spectra. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions of the absorption maxima for this compound.

Table 3: Predicted Electronic Transitions for 1,4-Dimethylquinolinium Cation (Note: These are illustrative values based on typical computational outputs and are not from a specific published study on this exact molecule.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 325 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 255 | 0.15 | HOMO → LUMO+1 (π→π*) |

Chemical Reactivity and Transformative Pathways of 1,4 Dimethylquinolinium Iodide

Quaternary Ammonium Salt Catalysis in Organic Synthesis

Quaternary ammonium salts, such as 1,4-dimethylquinolinium iodide, are widely used as phase-transfer catalysts. researchgate.netelsevier.com These catalysts facilitate the transfer of a reactant, often an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. This enhances the reactivity of the anionic species and increases the reaction rate. elsevier.com The catalytic activity of these salts often involves the formation of non-covalent interactions, such as hydrogen bonds, between the quaternary ammonium cation and the reactants. unina.it

Electron Transfer Processes in Photoredox Catalysis

Quinolinium salts are utilized as organic photoredox catalysts. researchgate.netuantwerpen.be Upon irradiation with visible light, the quinolinium ion can be excited to a state where it can participate in single-electron transfer (SET) processes. uantwerpen.beacs.org In its excited state, the catalyst can act as both an oxidant and a reductant. acs.org This property allows for the generation of reactive radical intermediates from organic substrates, enabling a variety of synthetic transformations under mild conditions. researchgate.netresearchgate.net For instance, the photocatalytic cycle can initiate oxidation or reduction of a substrate, leading to the formation of new chemical bonds. nih.govbeilstein-journals.org The efficiency of these processes is a key area of research, with studies focusing on the lifetimes of the charge-separated states. researchgate.net

Intermediate for the Synthesis of Complex Heterocyclic Ring Systems

This compound is a key precursor for the synthesis of more elaborate heterocyclic structures. google.comacs.org For example, it can undergo condensation reactions with various aldehydes in the presence of a base. The methyl group at the 4-position is sufficiently acidic to be deprotonated, forming a reactive methylene base, 1,4-dihydro-1-methyl-4-methylenequinoline. acs.org This intermediate can then react with electrophiles to build larger, fused heterocyclic systems. acs.orgmdpi.com This methodology has been employed in the synthesis of coumarin and phenanthridine-fused heterocycles. acs.org Furthermore, it serves as a starting material for the preparation of styryl quinolinium dyes, which have applications as fluorescent probes. google.com

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Fluorescent Probes for Biological Imaging

1,4-Dimethylquinolinium iodide and its derivatives have emerged as valuable tools in the field of biological imaging due to their fluorescent properties. icheme.orgscispace.com These compounds can be used as fluorescent probes to visualize and study various biological processes and structures within living cells. For instance, styryl quinolinium dyes, which can be synthesized from this compound, are used for imaging purposes. scienceijsar.com The fluorescence of these probes can be sensitive to their local environment, allowing for the detection of specific ions or biomolecules.

Catalyst in Organic Synthesis

Quinolinium salts can act as phase-transfer catalysts or be precursors to N-heterocyclic carbenes, which are powerful organocatalysts. While specific examples of this compound as a direct catalyst are not extensively documented in the provided search results, its derivatives are used in the synthesis of more complex molecules. For example, it is a key intermediate in the synthesis of styryl quinolinium dyes and other functional organic materials. scienceijsar.comgoogle.com The reactivity of the methyl group at the 4-position allows for condensation reactions with aldehydes and other electrophiles, leading to the formation of a wide range of derivatives with potential applications in materials science and medicinal chemistry. google.com

Computational and Theoretical Investigations of 1,4 Dimethylquinolinium Iodide

Intermediate in Organic Synthesis

1,4-Dimethylquinolinium iodide is a valuable intermediate in organic synthesis, primarily used as a precursor for various functional dyes. uminho.ptgoogle.com The methyl group at the 4-position is activated by the positively charged quinolinium ring, making it susceptible to deprotonation by a base. This generates a reactive intermediate that can undergo condensation reactions.

A significant application is in the Knoevenagel-type condensation with various aldehydes. For instance, it reacts with aromatic aldehydes in the presence of a base like piperidine (B6355638) to form styryl quinolinium dyes. uminho.ptgoogle.com These dyes often possess interesting photophysical properties and are used as fluorescent probes. google.com

Precursor for Fluorescent Probes and Dyes

The compound serves as a key building block for the synthesis of cyanine (B1664457) dyes and other fluorescent probes. mdpi.comgoogle.com These dyes are used in a variety of applications, including as fluorescent labels for biomolecules and as sensors. mdpi.comacs.org For example, it has been used to synthesize dyes for imaging beta-amyloid peptides and for monitoring pH changes in biological systems. google.comacs.org

Nucleophilic Reactivity

Comparative Analysis with Other N-Alkylquinolinium and Pyridinium Salts

1,4-Dimethylquinolinium iodide belongs to the broader class of N-alkylquinolinium salts. Its properties and reactivity are often compared with other N-alkylated quinolinium salts and the structurally related N-alkylpyridinium salts.

Structural and Electronic Differences:

Aromatic System: Quinolinium salts contain a fused benzene ring, creating a more extended π-conjugated system compared to the single ring of pyridinium salts. mdpi.com This larger aromatic system influences the electronic and photophysical properties.

Steric Hindrance: The quinoline (B57606) ring is bulkier than the pyridine ring, which can affect its ability to participate in certain reactions or interactions, such as intercalation into clay galleries.

Electrophilicity: Both pyridinium and quinolinium salts are electrophilic, but the extent can be tuned by substituents. The fused benzene ring in quinolinium salts can further delocalize the positive charge, affecting its reactivity.

Comparative Properties and Applications:

| Property/Application | N-Alkylquinolinium Salts | N-Alkylpyridinium Salts | Key Differences & Findings | Reference |

|---|---|---|---|---|

| Thermal Stability | Generally higher thermal stability. | Lower thermal stability. | Studies on clay nanocomposites showed that quinolinium-modified clays have higher degradation temperatures than pyridinium-modified clays. | |

| Fluorescence Properties | Emission is typically at longer wavelengths (bathochromic shift). | Emission is at shorter wavelengths. | The extended π-system of the quinolinium core results in red-shifted absorption and emission spectra compared to analogous pyridinium dyes. This is advantageous for developing far-red and near-infrared probes. | nih.gov |

| Reactivity in Cycloadditions | Readily participate in cycloaddition reactions to form fused heterocyclic systems. | Also used in cycloadditions, but the product structures differ. | Both are effective in constructing complex heterocycles, with the choice of salt determining the final annulated product structure. | mdpi.com |

| Nucleophilic Addition | Susceptible to nucleophilic attack, often at the C2 or C4 positions. | Susceptible to nucleophilic attack, often at the C2, C4, or C6 positions. | The regioselectivity of nucleophilic attack is a key aspect of their synthetic utility. Quinolinium salts offer distinct regiochemical outcomes compared to pyridinium salts. | nih.gov |

| Interaction with Biomolecules | The larger aromatic surface can lead to stronger binding affinity (e.g., with DNA/RNA). | Effective binders, but may show lower affinity than quinolinium analogues. | In studies with push-pull dyes, quinolinium derivatives showed a greater affinity for nucleic acids than their pyridinium counterparts, likely due to more extended aromaticity. | mdpi.com |

Structure Reactivity Relationship Studies of 1,4 Dimethylquinolinium Iodide and Analogues

Chirality and Stereoisomers

1,4-Dimethylquinolinium iodide is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters.

Stereochemical Outcomes and Diastereoselectivity in Reactions

While the starting material is achiral, its reactions can generate new stereocenters, making the stereochemical outcome a critical consideration. The planar and rigid nature of the quinolinium ring system often leads to highly stereoselective transformations.

Nucleophilic addition to the quinolinium ring is a key example. Attack of a nucleophile at the C2 or C4 position converts the sp²-hybridized carbon to an sp³-hybridized stereocenter. The facial selectivity of this attack (i.e., from above or below the plane of the ring) determines the resulting stereochemistry.

In more complex reactions, such as the [3+2] cycloadditions of quinolinium ylides or three-component reactions involving the quinolinium salt, multiple stereocenters can be formed in a single step. acs.orgthieme-connect.com Research on related N-alkylquinolinium salts has demonstrated that these reactions can proceed with very high diastereoselectivity, often yielding a single diastereomer as the major product. acs.org For instance, Pd(II)-catalyzed three-component reactions that trap ammonium ylides with N-alkylquinolinium salts can produce polycyclic tetrahydroquinolines with diastereomeric ratios as high as 95:5. acs.org This high degree of control is attributed to the formation of a well-organized transition state where steric interactions are minimized, guiding the approach of the reactants. The stereochemistry of such products is often confirmed by single-crystal X-ray analysis. thieme-connect.com Therefore, while specific diastereoselectivity data for reactions of this compound is not always detailed, the principles established for the broader class of quinolinium salts strongly suggest that its reactions can be highly diastereoselective.

Future Research Directions and Emerging Opportunities

Design of Novel Derivatized Quaternary Quinolinium Materials

One of the most explored and still promising avenues is the synthesis of cyanine (B1664457) dyes . 1,4-Dimethylquinolinium iodide serves as a crucial precursor for various classes of cyanine dyes, including styryl and squaraine dyes arkat-usa.org. These dyes are of immense interest due to their strong absorption and fluorescence properties. Future work will likely focus on creating derivatives with tailored photophysical properties, such as enhanced quantum yields, larger Stokes shifts, and tunable emission wavelengths for specific applications. For instance, dicationic styryl dyes derived from this compound have already shown promise for the sensitive detection of nucleic acids mdpi.com. Further derivatization could lead to probes with even greater specificity for particular DNA or RNA sequences.

Another exciting frontier is the development of porphyrin-quinolinium conjugates . The condensation of this compound with formyl-porphyrins has been shown to yield cationic porphyrin derivatives google.comnih.govmdpi.com. These hybrid molecules combine the photosensitizing properties of porphyrins with the cationic nature of the quinolinium moiety, making them promising candidates for applications in photodynamic therapy (PDT). Future research could explore the synthesis of a wider array of such conjugates and evaluate their efficacy in generating reactive oxygen species for therapeutic purposes.

Furthermore, the synthesis of fluorescent probes and nanotags based on this compound is a rapidly evolving field. For example, it has been used to create fluorescent DNA nanotags by covalent attachment to intercalating dyes nih.gov. Patents also describe novel styryl quinolinium compounds designed for specific fluorescent imaging applications researchgate.netgoogle.com. The development of new derivatives with improved biocompatibility, cell permeability, and targeting capabilities for specific organelles or biomolecules will be a key focus.

The table below summarizes some of the key derivatized materials synthesized from this compound and their potential applications.

| Derivative Class | Synthetic Approach | Potential Applications | Key Findings |

| Dicationic Styryl Dyes | Condensation with substituted benzaldehydes | Nucleic acid detection, Cellular imaging | Superior binding and optical response to nucleic acids compared to monocationic dyes. mdpi.com |

| Porphyrin Conjugates | Condensation with formyl-porphyrins | Photodynamic therapy (PDT) | Efficient generation of singlet oxygen. google.commdpi.com |

| Fluorescent DNA Nanotags | Covalent attachment to intercalating dyes | Cellular imaging | Creation of bright, photostable labeling reagents. nih.gov |

| Styryl Quinolinium Probes | Microwave-assisted condensation | Fluorescent imaging | High-yield synthesis of probes for various imaging targets. researchgate.netgoogle.com |

| Chromogenic Substrates | Condensation with nitroaldehydes | Detection of nitroreductase activity | Development of colorimetric sensors for microbial detection. rsc.org |

Exploration of New Reactivity Modes and Catalytic Functions

While this compound is often used as a building block, its potential as a catalyst and its participation in novel reaction pathways are emerging areas of research. The quaternary nitrogen atom imparts unique electronic properties that can be harnessed for catalysis.

A promising area of investigation is its role in phase-transfer catalysis (PTC) . Quaternary ammonium salts are well-known phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases wikipedia.orgtcichemicals.comacsgcipr.orgcore.ac.ukmdpi.com. Given its structure, this compound could be an effective PTC for a variety of organic transformations. Future studies should systematically evaluate its efficiency in different PTC reactions, such as alkylations, cyanations, and oxidation-reduction reactions, and compare its performance to other common phase-transfer catalysts.

The exploration of novel condensation and addition reactions is another fertile ground for research. This compound is known to react with carbanions, such as that generated from chloroform, to form 1,2-dihydroquinoline adducts scispace.com. It also participates in condensation reactions with aldehydes to form styryl dyes rsc.org. Investigating its reactivity with a broader range of nucleophiles and electrophiles could lead to the discovery of new synthetic methodologies for constructing complex heterocyclic systems. For example, its reaction with malononitrile in the presence of a base yields a dicyanomethylene-dihydroquinoline derivative, showcasing a unique reactivity pattern google.com.

Furthermore, there is potential for this compound to act as a promoter or co-catalyst in various organic reactions. For instance, it has been used as a promoter in the rhodium-catalyzed carbonylation of methyl acetate to acetic anhydride google.com. The iodide counter-ion can also play a crucial role in these catalytic cycles. Delving into the mechanistic details of these processes could unveil new catalytic applications.

The table below highlights some of the known and potential reactivity modes of this compound.

| Reactivity Mode | Description | Potential Applications |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases. | Synthesis of various organic compounds under mild conditions. wikipedia.orgtcichemicals.com |

| Condensation Reactions | Reacts with aldehydes and other carbonyl compounds. | Synthesis of styryl dyes and other conjugated systems. rsc.org |

| Addition Reactions | Reacts with carbanions and other nucleophiles. | Synthesis of functionalized dihydroquinolines. google.comscispace.com |

| Catalytic Promotion | Acts as a promoter in metal-catalyzed reactions. | Enhancement of reaction rates and yields in industrial processes. google.com |

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Future research will increasingly rely on these in silico methods.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, molecular orbitals, and reactivity of this compound and its derivatives. A notable study has already employed DFT and other high-level computational methods to investigate the benzylic C-H homolysis of 1,4-dimethylquinolinium, providing valuable information about its radical-forming potential, which is relevant for its application in bioreductive antitumor agents acs.orgresearchgate.net. Future DFT studies could focus on modeling reaction mechanisms involving this compound, predicting the outcomes of unknown reactions, and designing derivatives with specific electronic properties for applications in optics and electronics.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool, particularly for designing derivatives with specific biological activities nih.govjocpr.comnih.gov. By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR can predict the activity of new, unsynthesized derivatives. While QSAR studies have been performed on quinolinium compounds in general, future work could focus specifically on derivatives of this compound to guide the synthesis of new drug candidates, for example, as anticancer or antimicrobial agents.

The prediction of photophysical properties, such as absorption and emission wavelengths, is crucial for the development of new dyes and probes. Computational methods can be employed to calculate these properties for new derivatives of this compound before their synthesis, thus accelerating the discovery of new functional materials nih.gov. For example, computational studies have been used to understand the nonlinear optical properties of styryl quinolinium chromophores uantwerpen.beresearchgate.net.

The table below outlines key areas of computational modeling and their potential impact on the study of this compound.

| Computational Method | Focus of Study | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. | Rational design of new catalysts and functional materials; understanding of reactivity. acs.orgaps.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new drug candidates with enhanced potency and selectivity. nih.govjocpr.com |

| Molecular Docking | Interaction with biological targets (e.g., enzymes, DNA). | Prediction of binding modes and affinities of new drug candidates. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties (absorption and emission). | In silico screening of new fluorescent probes and dyes with desired optical properties. |

Integration into Multifunctional Advanced Systems and Devices

A major driver for future research on this compound and its derivatives is their potential for integration into advanced multifunctional systems and devices. Their unique optical and electronic properties make them attractive for a range of high-tech applications.

One of the most promising areas is in the field of nonlinear optics (NLO) . Styryl dyes derived from this compound have been shown to exhibit significant second-order NLO properties core.ac.ukiucr.org. These materials are of interest for applications in telecommunications, optical computing, and frequency doubling. Future research will focus on designing and synthesizing new chromophores with even larger hyperpolarizabilities and incorporating them into robust materials like polymers or crystals for device fabrication. Computational studies have shown that 1,4-dimethylquinolinium as an acceptor group can lead to remarkably large first hyperpolarizability values researchgate.net.

The use of this compound derivatives as fluorescent probes and sensors is another area with immense potential. They have been used to develop probes for bioimaging, including the visualization of cellular structures and the detection of specific biomolecules google.comnih.govucl.ac.uk. For instance, derivatives have been designed to act as fluorescent probes for imaging beta-amyloid peptides, which are implicated in Alzheimer's disease tcichemicals.com. Future work will involve creating more sophisticated probes with features like ratiometric sensing, turn-on fluorescence upon binding to a target, and targeting capabilities for specific disease markers.

Furthermore, the integration of these compounds into electronic and optoelectronic devices is an exciting prospect. There is potential for their use in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells nih.govmdpi.com. The ability to tune their electronic and optical properties through chemical modification makes them highly versatile for these applications. Additionally, the functionalization of surfaces with these compounds could lead to the development of novel sensors, such as Surface-Enhanced Raman Scattering (SERS) sensors for the detection of narcotics and other analytes nih.gov.

The table below summarizes the potential applications of this compound and its derivatives in advanced systems and devices.

| Application Area | Specific Use | Key Advantages |

| Nonlinear Optics (NLO) | Second-harmonic generation, electro-optic modulation. | Large molecular hyperpolarizabilities, tunable optical properties. core.ac.ukresearchgate.netiucr.org |

| Bioimaging and Sensing | Fluorescent probes for cells, tissues, and specific biomolecules. | High sensitivity, potential for targeted and ratiometric detection. google.comtcichemicals.comnih.gov |

| Optoelectronics | Organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs). | Tunable emission colors, strong light absorption. nih.govmdpi.com |

| Chemical Sensors | Surface-Enhanced Raman Scattering (SERS) substrates. | Enhanced detection sensitivity for various analytes. nih.gov |

Q & A

Q. What are the common synthetic routes for 1,4-dimethylquinolinium iodide, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via quaternization reactions. For example, iodine or methyl iodide can react with 1,4-dimethylquinoline in solvents like 1,4-dioxane at room temperature, producing stable complexes . Purity is validated using:

- X-ray crystallography to confirm molecular structure and packing interactions (e.g., C–H⋯I hydrogen bonds) .

- Elemental analysis (C, H, N) and mass spectrometry to verify stoichiometry.

- ¹H/¹³C NMR spectroscopy to assess functional group integrity and detect impurities.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or lab-based diffractometers. Refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement), which handle intensity data and optimize parameters like bond lengths, angles, and thermal displacement . Key steps:

- Data integration (e.g., with SAINT or APEX3).

- Structure solution via direct methods (SHELXS) or charge flipping (SHELXD).

- Validation using checkCIF to resolve discrepancies (e.g., unexpected torsion angles or intermolecular interactions) .

Advanced Research Questions

Q. How can this compound be utilized in designing nonlinear optical (NLO) materials?

- Methodological Answer : The compound’s conjugated quinolinium core and iodide counterion enhance hyperpolarizability (β), a critical NLO parameter. Strategies include:

- Substitution with electron-donor/acceptors (e.g., thiophene or methoxy groups) to modulate charge transfer .

- Cocrystallization with polarizable anions (e.g., 4-chlorobenzenesulfonate) to amplify SHG (second-harmonic generation) efficiency.

- Computational modeling (DFT or TD-DFT) to predict β values and optimize molecular design .

Q. What role does this compound play in redox reactions or catalytic systems?

- Methodological Answer : The iodide ion acts as a redox mediator or scavenger in catalytic cycles. For example:

- In photocatalysis , iodide can regenerate catalysts by reducing oxidized species (e.g., in dye-sensitized solar cells) .

- In sonochemical degradation , iodide competes with radicals (•OH, SO₄•⁻), affecting reaction pathways (Table 2) .

- Electrochemical studies (cyclic voltammetry) quantify redox potentials, guiding mechanistic insights.

Q. How do intermolecular interactions in this compound crystals influence material properties?

- Methodological Answer : Crystal packing, driven by weak interactions (C–H⋯I, π–π stacking), impacts solubility, stability, and optoelectronic behavior. Techniques to analyze these include:

- Hirshfeld surface analysis to map interaction types and strengths.

- Thermogravimetric analysis (TGA) to assess thermal stability linked to packing efficiency.

- DFT-based energy calculations to quantify interaction energies (e.g., π–π vs. hydrogen bonding) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies between experimental and computational hyperpolarizability values in NLO studies?

- Methodological Answer : Discrepancies often arise from solvent effects, crystal field perturbations, or basis set limitations in calculations. Mitigation strategies:

- Solvent correction models (e.g., PCM in Gaussian) to align computational and experimental environments.

- Comparative studies using analogues (e.g., benzene vs. thiophene derivatives) to isolate contributing factors .